molecular formula C7H6ClN3 B1454975 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 909562-81-8

2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1454975
CAS No.: 909562-81-8
M. Wt: 167.59 g/mol
InChI Key: VANYVMUNLQUYNO-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of a chlorine atom at the 2-position and a methyl group at the 5-position of the pyrrolo[2,3-d]pyrimidine ring.

Biochemical Analysis

Biochemical Properties

2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit inhibitory effects on certain enzymes involved in cancer cell proliferation . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, further affecting their conformation and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . It also affects cell cycle progression, leading to cell cycle arrest at specific phases . Furthermore, this compound can alter metabolic pathways, impacting the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the specific target . For example, this compound has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling and proliferation . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as under inert gas at low temperatures . Prolonged exposure to environmental factors, such as light and moisture, can lead to degradation and reduced efficacy . Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth and modulation of immune responses . At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways within cells. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. The compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites . These metabolic pathways can influence the compound’s overall efficacy and toxicity, as well as its impact on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes through specific transporters and binding proteins . Once inside the cells, it can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of this compound within tissues can also affect its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis . The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the chlorination of a pyrrolopyrimidine precursor. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored as a robust approach for the preparation of pyrrolopyrimidine derivatives .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is a key intermediate in the development of kinase inhibitors, which are important in cancer therapy.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
  • 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Uniqueness

2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both a chlorine atom and a methyl group, which can influence its reactivity and biological activity. The methyl group at the 5-position can enhance the compound’s lipophilicity, potentially improving its cell permeability and bioavailability . Additionally, the specific substitution pattern can affect the compound’s binding affinity and selectivity towards different kinases, making it a valuable scaffold for drug development .

Properties

IUPAC Name

2-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-4-2-9-6-5(4)3-10-7(8)11-6/h2-3H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANYVMUNLQUYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=NC(=NC=C12)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743146
Record name 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909562-81-8
Record name 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of Allyl-(5-bromo-2-chloro-pyrimidin-4-yl)-amine (1 g, 4 mmol), palladium(II) acetate, (90 mg, 0.40 mmol), triphenylphosphine (211 mg, 0.80 mmol) and triethylamine (1.1 mL, 8.0 mmol) in DMF (10 mL) is heated at 100° C. overnight. After cooling to room temperature the reaction mixture is diluted with ethyl acetate and washed with brine. The organic phase is dried (anhydrous Na2SO4) and the solvent is evaporated. The crude product is purified by flash chromatography (gradient elution EtOAC:Heptanes 0:0 to 1:1) on silicagel to afford 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine as a white solid (40%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
211 mg
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
90 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
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Reactant of Route 6
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